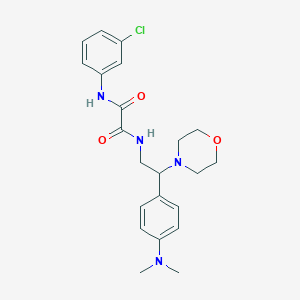

![molecular formula C16H13ClF3NO3S B2867977 4-chloro-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-3-(trifluoromethyl)benzene-1-sulfonamide CAS No. 2097924-35-9](/img/structure/B2867977.png)

4-chloro-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-3-(trifluoromethyl)benzene-1-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

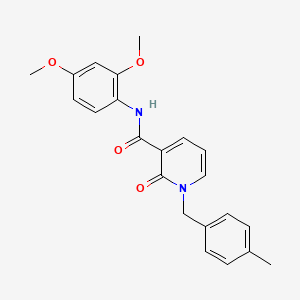

Description

Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . Some benzofuran derivatives, such as psoralen, 8-methoxypsoralen, and angelicin have been used in the treatment of skin diseases such as cancer or psoriasis .

Synthesis Analysis

Benzofuran derivatives can be synthesized through various methods. For example, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another method involves the construction of a benzofuran ring through proton quantum tunneling .Molecular Structure Analysis

The molecular structure of benzofuran derivatives is quite diverse, with the benzofuran ring serving as a core structural unit . The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery .Chemical Reactions Analysis

The chemical reactions involving benzofuran derivatives can be quite complex. For instance, one key step in the synthesis of a 2-arylbenzofuran involves a one-pot reaction from methyl 3-(4-hydroxyphenyl)propionate with 2-chloro-2-methylthio-(2′-methoxy-4′-acetoxy)acetophenone in the presence of ZnCl2 .Scientific Research Applications

Synthesis of Natural Products

Natural products containing benzofuran rings are of significant interest due to their biological activities. The compound could be used in the total synthesis of such natural products. This process often involves creating complex structures that exhibit various biological activities, and the benzofuran ring is a crucial component in these syntheses .

Antiviral Research

Benzofuran derivatives have been studied for their antiviral properties . Given the structural similarity, the compound could be a precursor or an intermediate in the synthesis of antiviral agents. These agents could potentially inhibit viruses by interfering with their replication processes .

Anti-HIV Activity

Indole derivatives, which share structural features with benzofuran, have been investigated for their anti-HIV activity . The compound could be utilized in the development of new drugs targeting HIV-1 and HIV-2 strains, contributing to the fight against the HIV/AIDS epidemic .

Anticancer Applications

The benzofuran core is present in compounds with anticancer activities . As such, our compound could be part of synthetic routes to create new anticancer agents, especially those targeting specific cancer cell lines like the human ovarian cancer cell line A2780 .

Biological Potency and Drug Development

The presence of a benzofuran ring in a compound often indicates a potential for biological potency . This makes it a candidate for drug development, where it could be part of the pharmacophore leading to compounds with high affinity to biological targets .

Green Chemistry and Catalysis

The compound’s synthesis process could be optimized using principles of green chemistry . It could also serve as a catalyst or a ligand in catalytic reactions, promoting more environmentally friendly and sustainable chemical processes .

Mechanism of Action

Target of Action

It’s worth noting that both indole and benzofuran derivatives have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.

Mode of Action

Similar compounds, such as indole derivatives, have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a complex interaction with their targets that results in a broad range of changes.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole and benzofuran derivatives , it can be inferred that multiple biochemical pathways could be affected.

Result of Action

The broad biological activities associated with similar compounds suggest that the effects could be diverse, potentially including antiviral, anti-inflammatory, and anticancer effects among others .

Future Directions

Benzofuran and its derivatives have attracted considerable attention in the fields of drug invention and development due to their wide range of biological and pharmacological applications . Future research in this area will likely continue to explore the therapeutic potential of these compounds, particularly as antimicrobial agents .

properties

IUPAC Name |

4-chloro-N-(2,3-dihydro-1-benzofuran-3-ylmethyl)-3-(trifluoromethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClF3NO3S/c17-14-6-5-11(7-13(14)16(18,19)20)25(22,23)21-8-10-9-24-15-4-2-1-3-12(10)15/h1-7,10,21H,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPHPMNPCFAKXQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=CC=CC=C2O1)CNS(=O)(=O)C3=CC(=C(C=C3)Cl)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClF3NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-3-(trifluoromethyl)benzene-1-sulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(Oxan-4-yl)-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane-1-carboxamide](/img/structure/B2867895.png)

![3-methyl-2-oxo-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2867897.png)

![1-[4-[(1S)-1-Hydroxyethyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2867899.png)

![2-[4-(Tert-butyl)phenoxy]-4-(dimethylamino)nicotinonitrile](/img/structure/B2867900.png)

![Methyl 2-[(1-ethyl-3-methylpyrazol-4-yl)amino]acetate](/img/structure/B2867903.png)

![Sodium;2-[4-(9H-fluoren-9-ylmethoxycarbonylamino)pyrimidin-2-yl]acetate](/img/structure/B2867905.png)

![2-Amino-4-(4-methoxyphenyl)-6-(3-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2867914.png)

![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(isopropylsulfonyl)benzamide](/img/structure/B2867917.png)